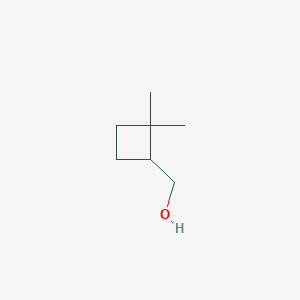

(2,2-Dimethylcyclobutyl)methanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2,2-dimethylcyclobutyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2)4-3-6(7)5-8/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDFEANSQQUNGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Dimethylcyclobutyl Methanol and Its Key Precursors

Stereoselective and Enantiodivergent Approaches to the Dimethylcyclobutyl Core

The construction of the 2,2-dimethylcyclobutane framework with precise stereochemistry is a critical aspect of synthesizing (2,2-dimethylcyclobutyl)methanol. Researchers have developed various strategies to achieve this, often starting from readily available chiral molecules.

Synthesis from Chiral Terpene-Derived Precursors

Chiral terpenes, such as nopinone (B1589484) and verbenone (B1202108), serve as valuable starting materials for the synthesis of the dimethylcyclobutyl core. thieme-connect.comthieme-connect.comresearchgate.netcdnsciencepub.com These naturally occurring compounds possess inherent chirality, which can be transferred to the target molecule, guiding the stereochemical outcome of the reaction sequence.

For instance, (+)-nopinone has been successfully utilized to synthesize intermediates for carbocyclic nucleoside analogs, which feature the this compound backbone. thieme-connect.comthieme-connect.com One approach involves the ring-opening of α-isonitrosonopinone to form a cyanoester, which can then be directly reduced to the desired amino alcohol. thieme-connect.comthieme-connect.comresearchgate.net An alternative, higher-yield route proceeds through a Beckmann rearrangement of (+)-nopinone to lactams, followed by hydrolytic opening, oxidative degradation of the side chain, and subsequent reduction. thieme-connect.comthieme-connect.comresearchgate.net

Similarly, (-)-verbenone (B192643) can be converted to (-)-cis-pinononic acid, a key intermediate for synthesizing various polyfunctionalized cyclobutane (B1203170) derivatives. researchgate.net These methods highlight the utility of terpenes in establishing the desired stereochemistry of the cyclobutane ring early in the synthetic sequence.

Table 1: Synthesis of Dimethylcyclobutyl Core Precursors from Terpenes

| Starting Material | Key Intermediate | Synthetic Strategy | Reference |

| (+)-Nopinone | Cyanoester | Ring opening of α-isonitrosonopinone | thieme-connect.comthieme-connect.comresearchgate.net |

| (+)-Nopinone | Lactam | Beckmann rearrangement | thieme-connect.comthieme-connect.comresearchgate.net |

| (-)-Verbenone | (-)-cis-Pinononic acid | Oxidative cleavage | researchgate.net |

Utilizing Ring Opening and Rearrangement Strategies for Cyclobutane Construction

Ring-opening and rearrangement reactions are powerful tools for constructing the cyclobutane core. uwo.caresearchgate.net These strategies often involve the transformation of larger or more accessible ring systems into the desired four-membered ring. For example, the ring-opening of bicyclic systems derived from terpenes can lead to functionalized cyclobutanes. thieme-connect.comthieme-connect.comresearchgate.net The inherent strain of the cyclobutane ring makes it susceptible to cleavage under various conditions, but when appropriately designed, ring-opening of precursor molecules can be controlled to form the desired cyclobutane structure. researchgate.net

Rearrangement reactions of donor-acceptor cyclobutanes, though sometimes requiring specific conditions, offer another pathway to access substituted cyclobutanes. uwo.ca These reactions can be influenced by factors such as solvent and the presence of a Brønsted acid to yield target molecules in moderate yields. uwo.ca

Development of Optically Active Cyclobutane-Containing Intermediates

The development of optically active cyclobutane-containing intermediates is crucial for the synthesis of enantiomerically pure this compound. nih.govrsc.org Biocatalytic methods, such as enzyme-catalyzed carbene transfer, have emerged as a powerful approach to generate enantioenriched cyclopropanes, which can then be converted to optically active cyclobutenoates through photochemical ring expansion without loss of optical activity. nih.gov

Furthermore, enantioselective synthesis of cyclobutylboronates has been achieved through copper-catalyzed desymmetrization of meso-cyclobutenes, providing a route to a variety of chiral cyclobutanes with high diastereo- and enantiocontrol. researchgate.net These optically active intermediates serve as versatile building blocks for the synthesis of more complex molecules, including those with the this compound scaffold.

Functional Group Interconversions Leading to the Methanol (B129727) Moiety

Once the dimethylcyclobutyl core is established, the next critical step is the introduction of the methanol group. This is typically achieved through functional group interconversions, primarily involving the reduction of carboxylic acid precursors.

Reduction of Carboxylic Acid Precursors to this compound

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. chemistrysteps.comchemguide.co.uk In the context of synthesizing this compound, a precursor such as 2,2-dimethylcyclobutane-1-carboxylic acid is reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. chemistrysteps.comchemguide.co.uk The reaction proceeds in two stages: an initial deprotonation of the carboxylic acid followed by the reduction of the resulting carboxylate ion. chemistrysteps.com The carboxylate is first reduced to an aldehyde, which is then rapidly reduced further to the primary alcohol. chemistrysteps.comchemguide.co.uk Due to the high reactivity of the intermediate aldehyde, it is generally not possible to isolate it during the reaction. chemguide.co.uk

Borane (BH₃) is another effective reagent for the reduction of carboxylic acids to alcohols and offers a milder alternative to LiAlH₄. chemistrysteps.com The reaction is typically carried out in a suitable solvent like dry diethyl ether, and the resulting complex is hydrolyzed with dilute acid to yield the final alcohol product. chemguide.co.uk

Table 2: Reduction of Carboxylic Acid to this compound

| Carboxylic Acid Precursor | Reducing Agent | Product | Reference |

| 2,2-Dimethylcyclobutane-1-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | This compound | chemistrysteps.comchemguide.co.uk |

| 2,2-Dimethylcyclobutane-1-carboxylic acid | Borane (BH₃) | This compound | chemistrysteps.com |

Selective Oxidation of Precursors for Subsequent Reduction

In some synthetic routes, it may be necessary to first oxidize a precursor to a carboxylic acid before the final reduction step. Selective oxidation of alcohols to their corresponding carbonyl compounds is a key transformation. acs.orgresearchgate.netraco.cat Various methods have been developed for this purpose, including the use of photoactive catalysts under visible light. acs.orgresearchgate.net For instance, a VO@g-C₃N₄ catalyst has been shown to efficiently and selectively oxidize a wide range of primary and secondary alcohols to aldehydes and ketones at room temperature. acs.org

Similarly, cis-dioxomolybdenum(VI) complexes have demonstrated high catalytic activity and selectivity for the oxidation of alcohols to aldehydes using hydrogen peroxide as the oxidant. raco.cat These selective oxidation methods allow for the preparation of the necessary carboxylic acid precursor from other functional groups present in the synthetic intermediate, which can then be reduced to afford this compound.

Exploration of [2+2] Photocycloaddition Strategies for Dimethylcyclobutane Formation

The [2+2] photocycloaddition is a powerful and frequently utilized photochemical reaction for the synthesis of cyclobutane rings. acs.orgbris.ac.uk This method involves the reaction of two olefin-containing molecules, where one is excited by UV or visible light to form two new single bonds, resulting in a four-membered ring. acs.org

However, the direct synthesis of the gem-dimethylcyclobutane core via [2+2] photocycloaddition presents significant challenges, primarily because the requisite alkene starting materials may lack a suitable chromophore for photo-excitation. nih.gov To circumvent this, researchers have developed innovative multi-step strategies.

One notable approach, developed by Bach and Fleck, involved an intramolecular photocycloaddition of a tetronate substrate. nih.gov This strategy elegantly introduced the necessary functionality to absorb light and facilitate the cyclization. The regioselectivity of this reaction was influenced by the polarity of the solvent, with polar protic solvents favoring the desired isomer due to hydrogen bonding interactions. nih.gov The gem-dimethyl group was then installed in subsequent steps after the formation of the cyclobutane ring. nih.gov

Catalysis has emerged as a key tool for controlling the selectivity of these reactions. Copper(I)-catalyzed [2+2] photocycloadditions, for instance, have demonstrated high levels of diastereoselectivity. acs.org More recently, the development of chiral catalysts has enabled enantioselective syntheses. A chiral oxazaborolidinium catalyst was found to be effective in promoting the [2+2] cycloaddition between alkenes and allenoates to produce chiral geminal dimethylcyclobutanes with high enantiomeric ratios. nih.gov Another example includes the aluminum-promoted [2+2] cycloaddition between 2-methyl-2-butene (B146552) and methyl allenoate, which proceeds with a high degree of regioselectivity. nih.gov

These strategies highlight the versatility of [2+2] cycloadditions, where the reaction design can be adapted to accommodate challenging substrates and achieve specific stereochemical outcomes.

Table 1: Catalytic and Strategic Approaches in [2+2] Cycloadditions for Dimethylcyclobutane Synthesis

| Strategy/Catalyst | Reactants | Key Features | Reference |

| Intramolecular Photocycloaddition | Tetronate-derived diene | Circumvents lack of chromophore in simple alkenes; regioselectivity controlled by solvent polarity. | nih.gov |

| Aluminum-Promoted Cycloaddition | 2-Methyl-2-butene and methyl allenoate | Achieves high regioselectivity, presumably through an asynchronous mechanism. | nih.gov |

| Copper(I) Catalysis | Various olefins | Can achieve a high degree of diastereoselectivity in intramolecular reactions. | acs.org |

| Chiral Oxazaborolidinium Catalyst | Alkenes and allenoates | Enables catalytic and enantioselective synthesis of chiral geminal dimethylcyclobutanes. | nih.gov |

General Strategies for Building Cyclobutylcarbinol Frameworks

The most direct and common strategy for synthesizing the cyclobutylcarbinol framework of this compound involves the reduction of a corresponding carboxylic acid or its ester derivative.

The key precursor for this transformation is 2,2-dimethylcyclobutanecarboxylic acid . vulcanchem.comchemspider.com The synthesis of this acid can be achieved through various routes, including the oxidation of α-pinene to form intermediates that are then cyclized and functionalized. researchgate.net For example, the oxidation of α-pinene with potassium permanganate (B83412) can yield 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid (pinonic acid), a related cyclobutane derivative. researchgate.net

Once the carboxylic acid precursor is obtained, it is converted to the primary alcohol, this compound. The reduction of carboxylic acids to primary alcohols requires a strong reducing agent, as milder agents are typically ineffective. chemguide.co.uk

Key Reduction Methods:

Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for the reduction of carboxylic acids. chemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether, at room temperature. A subsequent workup with dilute acid is required to neutralize the reaction mixture and isolate the alcohol product. chemguide.co.uk The reduction proceeds in two stages, first forming an aldehyde intermediate which is immediately further reduced to the primary alcohol. chemguide.co.uk

Borane Complexes (e.g., BH₃·SMe₂): Borane and its complexes are also capable of reducing carboxylic acids to alcohols. These reagents can sometimes offer better selectivity in the presence of other reducible functional groups. For instance, in the synthesis of a related amino alcohol, a borane-dimethyl sulfide (B99878) complex was used to reduce a cyanoester to the corresponding amino alcohol, achieving a 44% yield. thieme-connect.com

Table 2: Reagents for the Reduction of Carboxylic Acids to Primary Alcohols

| Reducing Agent | Typical Conditions | Comments | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous diethyl ether, room temperature, followed by acid workup. | Powerful, non-selective reducing agent; reacts violently with water. | chemguide.co.uk |

| Borane-Dimethyl Sulfide (BH₃·SMe₂) | Ethereal or other appropriate solvents. | Can offer improved selectivity compared to LiAlH₄; used in syntheses of related functionalized cyclobutylmethanols. | thieme-connect.com |

Chemical Transformations and Reactivity of 2,2 Dimethylcyclobutyl Methanol

Ring Expansion Reactions

Ring expansion reactions represent a prominent class of transformations for cyclobutane (B1203170) derivatives, driven by the thermodynamic benefit of forming less-strained cyclopentyl systems. For (2,2-dimethylcyclobutyl)methanol, these reactions typically proceed through carbocationic intermediates, which can be generated via several distinct pathways.

Cyclobutyl-to-Cyclopentyl Rearrangements

The conversion of the 2,2-dimethylcyclobutylcarbinyl framework to a cyclopentyl system is a key transformation, achievable through various methods that promote the formation and rearrangement of a carbocationic center adjacent to the four-membered ring. chemistrysteps.comstackexchange.com

The Demjanov rearrangement and related reactions provide a classic method for the one-carbon ring expansion of cycloalkylmethylamines via diazotization with nitrous acid. wikipedia.org For this compound, this would first involve the conversion of the primary alcohol to the corresponding primary amine, (2,2-dimethylcyclobutyl)methanamine (B3324014). Treatment of this amine with nitrous acid generates a highly unstable primary diazonium salt, which readily loses nitrogen gas to form a primary carbocation. wikipedia.org

This primary carbocation is poised for a rapid and irreversible rearrangement. The migration of one of the adjacent cyclobutane ring carbons to the carbocationic center initiates the ring expansion. This process is driven by both the relief of the significant ring strain in the cyclobutane ring and the formation of a more stable secondary carbocation within the newly formed cyclopentyl ring. chemistrysteps.comyoutube.com The presence of the gem-dimethyl group at the C2 position of the original cyclobutane ring influences the migratory aptitude of the C-C bonds. The migration of the C1-C2 bond would lead to a tertiary carbocation, which is thermodynamically more favorable than the secondary carbocation that would result from the migration of the C1-C4 bond. The resulting cyclopentyl cation is then quenched by water to yield a mixture of rearranged cyclopentyl alcohols.

A related transformation, the Tiffeneau-Demjanov rearrangement, can be employed if the starting material is a 1-(aminomethyl)cyclobutanol, leading to a cyclopentanone (B42830) after rearrangement. wikipedia.org

Table 1: Key Steps in the Demjanov Rearrangement of (2,2-Dimethylcyclobutyl)methanamine

| Step | Description | Intermediate/Product |

| 1 | Conversion of Alcohol to Amine | (2,2-Dimethylcyclobutyl)methanamine |

| 2 | Diazotization with Nitrous Acid | (2,2-Dimethylcyclobutyl)methyldiazonium salt |

| 3 | Formation of Primary Carbocation | (2,2-Dimethylcyclobutyl)methyl cation |

| 4 | Ring Expansion via C-C Bond Migration | Substituted cyclopentyl cation |

| 5 | Nucleophilic Quenching | Mixture of cyclopentyl alcohols |

Transition metal catalysis offers a powerful and often more selective alternative for promoting ring expansion reactions. rsc.org Rhodium(I) complexes, in particular, have been shown to catalyze the ring expansion of cyclobutanone (B123998) derivatives to cyclopentenones. rsc.org While not directly starting from this compound, the underlying principle involves the oxidative addition of the Rh(I) catalyst into a strained C-C bond of the cyclobutane ring, forming a rhodacyclopentanone intermediate. Subsequent β-carbon elimination and reductive elimination steps can lead to the ring-expanded product.

In the context of this compound derivatives, such as the corresponding ketone obtained by oxidation, a rhodium(I) catalyst could facilitate a similar ring expansion. The reaction conditions are typically mild and can offer high selectivity. rsc.org Other transition metals, including palladium and gold, are also effective catalysts for the ring expansion of strained four-membered rings. acs.org For instance, gold(I) catalysts are known to promote the rearrangement of 1-alkynyl cyclobutanols to yield substituted cyclopentenones stereoselectively. acs.org

Table 2: General Features of Metal-Catalyzed Ring Expansions

| Metal Catalyst | Typical Substrate | General Outcome |

| Rhodium(I) | Cyclobutenones | Cyclopentenones rsc.org |

| Palladium(0/II) | Allenylcyclobutanols | Cyclopentanones |

| Gold(I) | Alkynylcyclobutanols | Alkylidene cycloalkanones acs.org |

| Ruthenium(II) | Allenylcyclobutanols | Cyclopentanones |

Photochemical methods can provide the energy required to induce rearrangements in strained ring systems. The de Mayo reaction, a well-known photochemical process, involves the [2+2] cycloaddition of an enone to an alkene, followed by a thermal retro-aldol reaction to achieve a formal 1,3-di-acylation. A related concept is the direct photochemical ring expansion of cyclobutanones, which can proceed through the formation of an oxacarbene intermediate upon irradiation. This intermediate can then be trapped by a nucleophile, such as an alcohol, to yield a ring-expanded product like a substituted tetrahydrofuran (B95107).

For this compound, a derivative such as the corresponding aldehyde or ketone could be susceptible to photochemical ring expansion. Irradiation could lead to the formation of a diradical species through C-C bond cleavage, which could then rearrange to a more stable five-membered ring diradical before collapsing to the final product. grafiati.com Photochemical reactions can sometimes offer unique selectivity patterns that are not achievable through thermal methods. rsc.org

Cyclobutyl-to-Pyrrolidine Ring Expansion Cascades

The synthesis of nitrogen-containing heterocycles, such as pyrrolidines, from cyclobutane precursors is a valuable transformation in organic synthesis. This can be achieved through ring expansion cascades, often involving the rearrangement of aminocyclobutane derivatives. nih.govepfl.ch Starting from this compound, the alcohol functionality can be converted to a suitable nitrogen-containing group, such as an amine or an azide.

For example, the corresponding (2,2-dimethylcyclobutyl)methanamine can be further functionalized to set the stage for a ring expansion cascade. One plausible strategy involves the N-alkylation with a species containing a leaving group, followed by an intramolecular nucleophilic substitution that would proceed with ring expansion. Another approach could involve a Beckmann-type rearrangement of the oxime derived from 2,2-dimethylcyclobutanecarbaldehyde (obtainable by oxidation of the starting alcohol). This would lead to a lactam, which could then be reduced to the corresponding pyrrolidine (B122466). Such cascades offer an efficient route to functionalized five-membered nitrogen heterocycles from readily available cyclobutane precursors.

Ring-Expanding Cycloisomerization Reactions

Ring-expanding cycloisomerization reactions are powerful transformations that can build molecular complexity in a single step. These reactions often involve an intramolecular attack of a nucleophile onto a pi-system, which is activated by a Lewis acid or a transition metal catalyst, followed by a rearrangement that expands a strained ring. researchgate.netnih.gov

A derivative of this compound containing a tethered nucleophile and an electrophilic trigger could undergo such a reaction. For instance, converting the alcohol to an enol ether and having an appropriately positioned alkyne could, upon activation with a gold or platinum catalyst, lead to an intramolecular cyclization. This would be followed by a ring expansion of the cyclobutane ring to relieve strain and form a more complex bicyclic system containing a five- or six-membered ring. nih.govbeilstein-journals.org The stereochemistry of the substituents on the cyclobutane ring can play a crucial role in directing the stereochemical outcome of the cycloisomerization. nih.gov

One-Carbon Ring Expansion-Olefination Cascades from Cyclobutylcarbinols

Cyclobutylcarbinols, such as this compound, can undergo one-carbon ring expansion-olefination cascades. A notable example involves the treatment of cyclic tert-trihalomethylcarbinols with chromium(II) chloride (CrCl2) in the presence of an aldehyde. This reaction initiates a cascade sequence resulting in the formation of conjugated exocyclic ketones. For instance, a cyclobutyl carbinol derivative, when subjected to these conditions with benzaldehyde, yields an (E)-2-benzylidenecyclopentanone. ugent.be This transformation highlights a method for expanding the four-membered ring to a five-membered ring while simultaneously introducing an exocyclic double bond.

Pyrolysis-Induced Ring Expansion

Pyrolysis offers another avenue for the ring expansion of cyclobutane derivatives. The thermal isomerization of pinanols, which share structural similarities with this compound, to acyclic compounds like linalool (B1675412) is a well-documented industrial process. researchgate.net This type of reaction, occurring at high temperatures, suggests that pyrolysis of this compound could lead to ring-opened products through the cleavage of the strained cyclobutane ring. researchgate.netresearchgate.net The specific products would depend on the precise pyrolytic conditions and the substitution pattern of the cyclobutane ring.

Functional Group Modifications on the Methanol (B129727) Moiety

The primary alcohol functional group in this compound allows for a variety of standard chemical transformations, including derivatization to esters and ethers, and oxidation to aldehydes and carboxylic acids.

The hydroxyl group of this compound can be readily converted into esters and ethers through established synthetic protocols. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of an acid catalyst. nih.govresearchgate.net For example, reaction with acetic anhydride would yield (2,2-dimethylcyclobutyl)methyl acetate.

Similarly, ether synthesis can be accomplished through methods like the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. nih.gov Alternatively, reductive methods can be employed, such as the deoxygenation of esters to ethers mediated by reagents like titanium tetrachloride (TiCl4) and borane-ammonia (BH3-NH3). organic-chemistry.org

Table 1: Examples of Ester and Ether Derivatives of this compound

| Derivative Name | Starting Materials | Reagent/Catalyst |

| (2,2-Dimethylcyclobutyl)methyl acetate | This compound, Acetic anhydride | Acid catalyst |

| (2,2-Dimethylcyclobutyl)methyl methyl ether | This compound, Methyl iodide | Sodium hydride |

As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.ukpassmyexams.co.uk

Partial oxidation to the corresponding aldehyde, (2,2-dimethylcyclobutyl)methanal, can be achieved using milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), or by using an excess of the alcohol and distilling the aldehyde as it forms to prevent further oxidation. chemguide.co.ukpassmyexams.co.uk

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (formed from potassium dichromate and sulfuric acid), will typically oxidize the primary alcohol all the way to the carboxylic acid, (2,2-dimethylcyclobutyl)carboxylic acid. vaia.comlibretexts.org This full oxidation often proceeds through the intermediate aldehyde. chemguide.co.uk

Table 2: Oxidation Products of this compound

| Product Name | Oxidizing Agent | Reaction Conditions |

| (2,2-Dimethylcyclobutyl)methanal | Pyridinium chlorochromate (PCC) | Controlled conditions |

| (2,2-Dimethylcyclobutyl)carboxylic acid | Potassium permanganate (KMnO4) | Strong oxidation |

Stereochemical Control in Transformations

The stereochemistry of reactions involving this compound and its derivatives is a critical aspect, particularly in cyclization and rearrangement reactions where new stereocenters can be formed.

The stereochemical outcome of cyclization and rearrangement reactions is often influenced by the geometry of the starting material and the reaction mechanism. For instance, in samarium(II) iodide-mediated cyclizations of unsaturated aldehydes, the geometry of the double bond can dictate the diastereoselectivity of the resulting cyclobutanol (B46151) product. gla.ac.uk When an olefin with E-geometry undergoes a 4-exo-trig cyclization, it can lead to the formation of the trans-cyclobutanol with high diastereocontrol. gla.ac.uk

Similarly, in rearrangement reactions, the existing stereocenters in the this compound framework can direct the formation of new stereocenters, leading to a specific diastereomer as the major product. The inherent ring strain and the steric hindrance imposed by the gem-dimethyl group can play a significant role in favoring certain transition states and, consequently, specific stereochemical outcomes. researchgate.net

Influence of Conformation on Reaction Efficiency

The spatial arrangement of atoms and functional groups in a molecule, known as its conformation, can significantly dictate its reactivity. In the case of this compound and its derivatives, the puckered nature of the cyclobutane ring and the relative orientation of its substituents play a crucial role in determining the efficiency and outcome of chemical transformations. The substituents on the cyclobutane ring can exist in different stereochemical arrangements, primarily cis and trans isomers, which in turn influences the conformational preferences of the ring and the attached functional groups.

Research into the reactivity of related cyclobutane systems has demonstrated that the stereochemistry of the ring substituents directly impacts reaction rates and product distributions. This is largely attributed to steric hindrance and stereoelectronic effects, where the accessibility of a reaction center and the optimal orbital overlap for a reaction to occur are dependent on the molecule's conformation.

A notable example can be found in the pyrolysis of cis- and trans-pinanols, which are closely related bicyclic precursors that can be converted to derivatives of this compound. A study on their thermal rearrangement to linalool revealed a discernible difference in the activation energies required for the initial C-C bond cleavage that opens the cyclobutane ring.

| Diastereomer | Activation Energy for Cyclobutane Ring Opening |

| cis-2-Pinanol | 206 kJ mol⁻¹ |

| trans-2-Pinanol | 211 kJ mol⁻¹ |

Table 1: Activation Energies for the Pyrolysis of Pinanol Diastereomers. This data indicates that the cis isomer undergoes the ring-opening reaction more readily than the trans isomer, a difference attributed to the stereochemical arrangement of the molecule influencing the transition state energy of the reaction. researchgate.net The higher reactivity of the cis isomer is linked to its specific conformation, which facilitates the bond-breaking process. researchgate.net

Furthermore, investigations into the photolysis of cis-pinonic acid, a derivative of this compound, have shown that the stereochemistry of the molecule governs the preferred reaction pathway. The Norrish Type II reaction of cis-pinonic acid proceeds through a pathway that is less sterically hindered, highlighting how conformational constraints direct the reaction to a specific outcome. acs.org The alternative, more sterically hindered pathway is less favored, leading to a lower yield of the corresponding products. acs.org

Similarly, the reduction of verbenone (B1202108) derivatives to produce stereoisomers of related cyclobutane-containing alcohols is sensitive to the reaction conditions, which can influence the conformational approach of the reagent. For instance, the catalytic hydrogenation of trans-verbenol (B156527) in different solvents can alter the ratio of cis to trans products, suggesting that the conformation of the substrate and its interaction with the solvent and catalyst surface are key to the reaction's efficiency and stereoselectivity. cdnsciencepub.com

In the context of this compound itself, while direct comparative studies on the reactivity of its cis and trans isomers are not extensively documented in the reviewed literature, the principles derived from these closely related systems are applicable. The orientation of the hydroxymethyl group relative to the gem-dimethyl group on the cyclobutane ring will undoubtedly influence its accessibility for reactions such as esterification or oxidation. It is reasonable to infer that the less sterically hindered isomer would exhibit higher reaction efficiency. For instance, in a reaction involving a bulky reagent, the trans isomer, where the hydroxymethyl group is on the opposite side of the ring from the gem-dimethyl groups, would likely react more readily than the cis isomer, where they are on the same side.

The general principle that equatorial substituents are often more reactive than their axial counterparts in cyclohexane (B81311) systems due to reduced steric hindrance also provides a useful analogy. slideshare.net While the puckered cyclobutane ring is less conformationally flexible than a cyclohexane ring, the concepts of steric accessibility remain paramount in determining reaction efficiency.

Mechanistic Investigations of Reactions Involving 2,2 Dimethylcyclobutyl Methanol

Elucidation of Carbocationic Rearrangement Pathways

Carbocation rearrangements are a hallmark of reactions involving cyclobutyl systems, driven by the relief of ring strain and the formation of more stable carbocationic intermediates. The solvolysis of (2,2-Dimethylcyclobutyl)methanol derivatives serves as a classic platform for studying these intricate rearrangement pathways.

When this compound or its derivatives are subjected to conditions that favor carbocation formation (e.g., treatment with acid or solvolysis of a corresponding tosylate), a primary carbocation is initially generated. This primary carbocation is highly unstable and rapidly rearranges. libretexts.orgmsu.edu The presence of the gem-dimethyl group on the cyclobutane (B1203170) ring significantly influences the course of these rearrangements.

Two principal rearrangement pathways are observed:

Ring Expansion: The primary cyclobutylcarbinyl cation can undergo a 1,2-alkyl shift, where one of the cyclobutane ring carbons migrates to the adjacent carbocationic center. This results in the expansion of the four-membered ring to a more stable five-membered ring, forming a cyclopentyl cation. msu.edu This process is driven by the considerable relief of ring strain associated with the cyclobutane ring. The resulting cyclopentyl cation can then be trapped by a nucleophile or undergo further rearrangements.

Hydride and Alkyl Shifts: In addition to ring expansion, 1,2-hydride and 1,2-methyl shifts are also possible, leading to the formation of more substituted and, therefore, more stable carbocations. libretexts.org For instance, a 1,2-hydride shift from the cyclobutane ring to the primary carbocation center would generate a tertiary cyclobutyl carbocation. Alternatively, migration of one of the methyl groups could also lead to a more stable carbocation.

The ultimate product distribution in these reactions is a consequence of the competition between these different rearrangement pathways. Factors such as the specific substrate, the nature of the leaving group, the solvent, and the temperature can all influence the relative rates of these competing rearrangements and thus the final product mixture. libretexts.orgmsu.edu Theoretical calculations have been employed to map the potential energy surfaces of these rearrangements, providing insights into the transition states and intermediates involved. d-nb.infonih.gov

Table 1: Carbocation Rearrangement Pathways of this compound Derivatives

| Initial Species | Rearrangement Type | Intermediate Cation | Final Product Type | Driving Force |

|---|---|---|---|---|

| (2,2-Dimethylcyclobutyl)methyl Cation | Ring Expansion (1,2-Alkyl Shift) | Cyclopentyl Cation | Cyclopentyl derivatives | Relief of ring strain |

| (2,2-Dimethylcyclobutyl)methyl Cation | 1,2-Hydride Shift | Tertiary Cyclobutyl Cation | Substituted cyclobutane derivatives | Formation of a more stable carbocation |

| (2,2-Dimethylcyclobutyl)methyl Cation | 1,2-Methyl Shift | Tertiary Carbocation | Rearranged acyclic or cyclic products | Formation of a more stable carbocation |

Understanding Metal-Catalyzed Processes in Ring Transformations

Metal catalysts offer powerful tools for controlling the reactivity of strained ring systems like cyclobutanes, often enabling transformations that are difficult to achieve through thermal or uncatalyzed pathways. Various transition metals, including rhodium, palladium, and ruthenium, have been employed to mediate the ring transformations of cyclobutane derivatives. ugent.begoogle.comnih.gov

Rhodium catalysts, for example, have been shown to be effective in promoting the methylation of ketones using methanol (B129727) as a methylating agent through a hydrogen-borrowing mechanism. nih.gov While not directly involving this compound as a substrate in the cited study, the principle can be extended to ketones derived from it. The mechanism involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then participates in the catalytic cycle. Rhodium complexes can also catalyze the dimerization of terminal alkynes, a reaction that could be applied to alkyne-functionalized derivatives of this compound. ntu.edu.tw Mechanistic studies of rhodium-catalyzed [2+2+2] cycloadditions have provided a reasonable catalytic cycle for the formation of pyridinones, which could be relevant for appropriately substituted derivatives of this compound. rsc.org

Palladium-catalyzed reactions are also prominent in organic synthesis. For instance, palladium catalysts have been used in transformations of cyclobutanone (B123998) O-benzoyloximes, which can be derived from the corresponding cyclobutanone of this compound. ugent.be

Ruthenium catalysts have been utilized in ring-opening metathesis polymerization (ROMP) of strained cyclic olefins. google.com Derivatives of this compound containing a polymerizable olefinic moiety could potentially undergo ROMP to produce polymers with the dimethylcyclobutane unit incorporated into the polymer backbone.

The mechanisms of these metal-catalyzed processes are often complex, involving oxidative addition, reductive elimination, migratory insertion, and other fundamental organometallic steps. The nature of the metal, the ligands coordinated to it, and the reaction conditions all play a critical role in determining the reaction pathway and the final products. nih.gov

Mechanistic Models for Photochemical Ring Expansion

Photochemical reactions provide a distinct avenue for the transformation of cyclobutane derivatives, often proceeding through mechanisms that are inaccessible under thermal conditions. The photochemical ring expansion of cyclobutanones, which can be synthesized from this compound via oxidation, is a well-studied process. researchgate.netacs.org

Upon absorption of UV light, a cyclobutanone is promoted to an excited singlet state (S1). From this excited state, several competing pathways are possible:

α-Cleavage (Norrish Type I Reaction): The most common photochemical reaction of cyclobutanones is the cleavage of one of the C-C bonds adjacent to the carbonyl group. This leads to the formation of a 1,4-biradical intermediate.

Ring Expansion: The initially formed biradical can undergo rearrangement to form an oxacarbene. This oxacarbene can then be trapped by a solvent like methanol to yield a cyclic acetal, effectively resulting in a ring expansion to a five-membered tetrahydrofuran (B95107) derivative. researchgate.net The efficiency of this ring expansion is influenced by the stability of the biradical intermediate.

Decarbonylation: The biradical can lose a molecule of carbon monoxide (CO) to form a cyclopropane (B1198618) derivative.

Cycloelimination: The biradical can fragment to produce ketene (B1206846) and an alkene.

Computational studies, such as CASSCF calculations, have been instrumental in elucidating the potential energy surfaces for these photochemical reactions, identifying the key intermediates and transition states. researchgate.net These studies indicate that ring expansion is often a singlet state reaction. researchgate.net The stereochemistry of the starting cyclobutanone and the presence of substituents, such as the gem-dimethyl group in a derivative of this compound, can significantly influence the competition between these pathways and the stereochemical outcome of the products. nih.gov

Investigating the Role of Intermediates in Cascade Reactions (e.g., Dihalochromium, Carbenes)

Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming and/or bond-breaking events, are highly efficient methods for building molecular complexity. Reactive intermediates such as carbenes and organochromium species can play a pivotal role in initiating and propagating these cascades.

Carbenes are neutral, divalent carbon species that are highly reactive. egyankosh.ac.in They can be generated from various precursors, such as diazo compounds or by dehalogenation of gem-dihalides. egyankosh.ac.inpurdue.edu In the context of this compound derivatives, a carbene center adjacent to the cyclobutane ring could trigger a cascade of rearrangements. For instance, a cyclobutylmethylcarbene could undergo ring expansion to a cyclopentylidene, which could then participate in further reactions. Metal-catalyzed carbene transfer reactions offer a controlled way to generate and utilize these reactive intermediates. purdue.eduresearchgate.net N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for a variety of transformations, including the conversion of carbon dioxide to methanol, showcasing their ability to activate small molecules. nih.gov

Dihalochromium reagents, typically formed in situ from chromium(II) chloride and a dihaloalkane, are known to participate in olefination reactions. While direct examples involving this compound are not prevalent in the provided search results, the principles of such reactions could be applied. More broadly, other metal-mediated radical cascade reactions have been developed for the functionalization of cyclobutanes. For example, copper-catalyzed radical cascades have been used to synthesize highly functionalized cyclobutenes from simple cyclobutanes. rsc.org These reactions proceed through radical intermediates, and the cascade is terminated by the formation of new C-N, C-S, or C-Br bonds. Such a strategy could potentially be adapted for derivatives of this compound to introduce functionality.

The investigation of these cascade reactions involves a combination of experimental techniques, such as the trapping of intermediates and isotopic labeling studies, and computational modeling to map out the complex reaction pathways. mdpi.com

Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is conducted can have a profound impact on the reaction rate, selectivity, and even the operative mechanism. This is particularly true for reactions that involve charged intermediates, such as the carbocationic rearrangements discussed in section 4.1.

In the solvolysis of cyclobutylmethanol derivatives, the solvent plays multiple roles:

Solvation of Intermediates: Polar protic solvents, such as methanol and ethanol, can effectively solvate both the departing leaving group and the carbocationic intermediates through hydrogen bonding and dipole-dipole interactions. nih.govresearchgate.net This stabilization can influence the energy landscape of the reaction and the relative stabilities of different carbocationic structures. In contrast, dipolar aprotic solvents like DMSO solvate cations well but are less effective at solvating anions. nih.gov

Nucleophilicity: The solvent can also act as a nucleophile, trapping the carbocationic intermediates to form the final products. The nucleophilicity of the solvent will affect the rate of this trapping and can compete with rearrangement processes. For example, a highly nucleophilic solvent may trap the initial carbocation before it has a chance to rearrange, while a less nucleophilic, more ionizing solvent (like trifluoroethanol) may favor rearrangement. researchgate.net

Ionizing Power: The ability of a solvent to stabilize separated charges, often quantified by parameters like the Winstein-Grunwald Y value, influences the rate of carbocation formation. koreascience.kr Solvents with high ionizing power facilitate the formation of carbocations.

Studies on the solvolysis of various alkyl halides have shown that the stereochemical outcome of the reaction can be highly dependent on the solvent. For instance, solvolysis of tertiary alkyl halides can proceed with either inversion or retention of configuration depending on the solvent system. researchgate.net In the context of this compound derivatives, changing the solvent could therefore be a tool to control the ratio of ring-expanded products to other rearranged or unrearranged products. For example, the solvolysis of substituted 2-aryl-1,1-dimethylethyl bromides showed complex solvent effects that were analyzed using the Winstein-Grunwald equation, highlighting the interplay of solvent nucleophilicity and ionizing power. koreascience.kr

Spectroscopic Investigations in Elucidating Structure and Reactivity of 2,2 Dimethylcyclobutyl Methanol and Its Derivatives

Use of X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis

While NMR spectroscopy is excellent for determining relative stereochemistry and connectivity in solution, single-crystal X-ray crystallography provides the most definitive method for establishing the absolute stereochemistry and solid-state conformation of chiral molecules. nih.gov This technique is particularly vital when other methods are inconclusive or when a precise, three-dimensional model of the molecule is required.

The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice, allowing for the calculation of precise bond lengths, bond angles, and torsional angles. soton.ac.uk For chiral molecules, the use of anomalous dispersion, an effect observed when X-rays interact with heavier atoms, allows for the determination of the absolute configuration without the need for an internal chiral reference. nih.gov The Flack parameter is a critical value calculated during refinement that indicates the correctness of the assigned absolute structure. nih.govsoton.ac.uk

In the context of (2,2-dimethylcyclobutyl)methanol derivatives, X-ray crystallography has been used to elucidate the structures of complex molecules synthesized from precursors like (+)-Nopinone. researchgate.net By confirming the absolute configuration of key intermediates or final products, this technique validates synthetic pathways and provides a solid basis for understanding structure-activity relationships. researchgate.netgoogleapis.com The resulting crystal structure also reveals the preferred conformation of the cyclobutane (B1203170) ring (puckered or planar) and the orientation of its substituents, which is crucial information for computational modeling and understanding intermolecular interactions.

Table 2: Crystallographic Data Example This table presents typical parameters found in a crystallographic information file (CIF) for a relevant compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₈O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.12 |

| b (Å) | 10.45 |

| c (Å) | 8.33 |

| β (°) | 105.2 |

| Volume (ų) | 514.7 |

| Z | 2 |

Advanced Spectroscopic Techniques for Mechanistic Interrogation

Beyond the foundational techniques of NMR and X-ray crystallography, a suite of advanced spectroscopic methods is employed to investigate the intricate reaction mechanisms of this compound and its derivatives. These techniques are particularly important for studying transient species and complex reaction mixtures, such as those encountered in atmospheric chemistry and photolysis. acs.orgresearchgate.net

Mass spectrometry (MS), coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for identifying reaction products, even those present in trace amounts. researchgate.net Techniques such as Chemical Ionization Mass Spectrometry (CIMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are used to analyze the products of reactions like the aqueous photolysis of cis-pinonic acid. acs.orgacs.org High-resolution mass spectrometry (HRMS) provides exact mass measurements, which allow for the determination of the elemental composition of unknown products, a critical step in proposing reaction pathways. acs.org

For instance, the photolysis of pinonaldehyde, a key oxidation product of α-pinene and a close structural relative, has been studied in detail. Gas chromatography-mass spectrometry was used to identify and quantify numerous photolysis products, including (3-acetyl-2,2-dimethylcyclobutyl)methanol. researchgate.net These studies help to build detailed kinetic mechanisms that describe the atmospheric degradation of such compounds. researchgate.netpsu.edu

Other advanced techniques can provide further mechanistic insights. For example, Fourier-transform infrared (FTIR) spectroscopy is used to monitor the decay of reactants and the growth of products in real-time during gas-phase reactions, allowing for the determination of reaction rate constants. psu.edu The combination of these advanced methods provides a comprehensive picture of the reactivity of this compound derivatives, from initial transformation to the ultimate fate of the products.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (+)-Nopinone |

| (+)-α-Pinene |

| (1S,3S)-(3-Acetyl-2,2-dimethylcyclobutyl)acetic acid |

| Mosher's acid (MTPA) |

| (R)-Phenylglycine methyl ester |

| (S)-Phenylglycine methyl ester |

| cis-Pinonic acid (2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid) |

Computational Chemistry and Theoretical Studies of 2,2 Dimethylcyclobutyl Methanol

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate reaction mechanisms and analyze transition states for various chemical transformations.

In the context of reactions involving cyclobutane (B1203170) derivatives, DFT calculations are instrumental in understanding the energetics of different pathways. For instance, in the acid-catalyzed dehydration of cyclobutylmethanol, which proceeds via an E1 mechanism, DFT can be used to model the carbocation intermediate and the transition states leading to the formation of different alkene products. brainly.com These calculations can help predict the relative stability of the transition states and thus the regioselectivity of the elimination.

DFT calculations have also been employed to study the mechanism of oxidative carbonylation of methanol (B129727) on catalysts, providing activation energies for elementary steps. rsc.org Similarly, for reactions involving ring-opening of epoxides, DFT combined with activation strain models can reveal the factors controlling regioselectivity under both basic and acidic conditions. d-nb.info These studies highlight the capability of DFT to model transition states and predict activation energies, which are crucial for understanding reaction mechanisms.

Table 1: Applications of DFT in Mechanistic Elucidation

| Reaction Type | Information Obtained from DFT | Example System |

| Dehydration of Alcohols | Modeling of carbocation intermediates and transition states. | Cyclobutylmethanol brainly.com |

| Oxidative Carbonylation | Calculation of activation energies for elementary steps. | Methanol on Pd(II)/β zeolite rsc.org |

| Epoxide Ring-Opening | Analysis of factors controlling regioselectivity. | 2,2-Dimethyloxirane d-nb.info |

| Nazarov-like Cyclization | Identification of rate-determining step. | Divinyl ketones with cyclobutane rings nih.gov |

Conformational Analysis of the Cyclobutyl Ring System

The cyclobutane ring is not planar and exists in a puckered conformation to relieve torsional strain. The presence of substituents, such as the 2,2-dimethyl and hydroxymethyl groups in (2,2-Dimethylcyclobutyl)methanol, significantly influences the conformational preferences of the ring.

Computational methods, often in conjunction with experimental techniques like NMR spectroscopy and X-ray diffraction, are used to perform extensive conformational analyses of cyclobutane derivatives. acs.orgnih.gov These studies reveal that substituents can modulate the ring-puckering preference. For instance, in 2-substituted cyclobutane-α-amino acid derivatives, an equatorial substituent influences the ring's conformational landscape. acs.orgnih.gov

The puckering of the cyclobutane ring is a balance between angle strain and torsional strain. psu.edu The non-planar nature of the ring allows for multiple diastereomeric transition states in reactions, which can be computationally explored. researchgate.net The ability of the ring to adopt various conformations can also influence the product distribution in photochemical reactions of α-cyclobutyl ketones. cdnsciencepub.com

Table 2: Key Aspects of Cyclobutane Conformational Analysis

| Factor | Influence on Conformation | Relevant Studies |

| Substituents | Modulate ring-puckering preference. | acs.orgnih.gov |

| Strain | Balance between angle and torsional strain determines puckering. | psu.edu |

| Reaction Pathways | Non-planar conformation allows for multiple transition states. | researchgate.net |

| Photochemistry | Conformational preferences can influence product distribution. | cdnsciencepub.com |

Prediction of Reactivity and Regioselectivity

Computational chemistry plays a crucial role in predicting the reactivity and regioselectivity of chemical reactions. For molecules containing a cyclobutane ring, these predictions are vital for understanding and designing synthetic routes.

Molecular electrostatic potential (MEP) maps, generated through computational methods, can identify electron-rich and electron-poor regions of a molecule, thereby predicting sites for nucleophilic and electrophilic attack. This information is valuable for anticipating the regioselectivity of reactions.

In the context of complex cascade reactions, DFT calculations combined with machine learning algorithms have been used to build predictive models for reaction regioselectivity, such as the priority of cycloexpansion in dicycloalkenylidine ketones. nih.gov These models can be validated by experimental results. Furthermore, theoretical calculations have been used to predict the reactivity of unsaturated compounds in asymmetric transfer hydrogenation reactions, where the polarity of the double bond influences its reactivity towards a metal hydride. acs.org

Topological Indices and Network Analysis for Cyclobutyl Systems

Topological indices are numerical descriptors derived from the molecular graph of a compound and are used in quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) studies. metu.edu.trdergipark.org.tr These indices can correlate with various physical, chemical, and biological properties of molecules. For cyclobutane and other cycloalkanes, various topological indices, such as the Zagreb indices and eccentricity-based indices, have been calculated and analyzed. research-publication.comresearchgate.net

Table 3: Calculated Topological Indices for Cyclobutane (C4)

| Topological Index | Value for Cyclobutane (C4) | Reference |

| Total-eccentricity index ζ(C4) | 8 | research-publication.comresearchgate.net |

| Eccentricity connectivity index ξ(C4) | 16 | research-publication.comresearchgate.net |

Computational Modeling of Ring Opening and Expansion Pathways

The strained four-membered ring of cyclobutane derivatives makes them susceptible to ring-opening and ring-expansion reactions. Computational modeling is a key tool for investigating the mechanisms and energetics of these transformations.

Theoretical studies on the thermal decomposition of cyclobutane have shown that the ring-opening proceeds through a biradical mechanism, leading to the formation of two ethylene (B1197577) molecules. arxiv.org High-level quantum chemical calculations can be used to obtain accurate rate constants for these elementary reactions. arxiv.org

Computational studies have also been performed on the ring-opening of substituted cyclobutanes, such as 1,3-disilacyclobutane, revealing that stepwise cycloreversion is favored over a concerted mechanism. researchgate.net In the case of base-catalyzed reactions of cyclobutane-1,2-dione, computational methods have been used to explore different reaction paths, including ring contraction and ring-opening, and to determine the most feasible pathway based on activation energies. beilstein-journals.org Furthermore, the ring expansion of cyclobutylmethylcarbenium ions to cyclopentylcarbenium ions has been the subject of theoretical studies, highlighting the role of strain release as a driving force. ugent.be

Applications in Advanced Organic Synthesis As a Building Block

Precursor in the Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues, where the furanose oxygen of the natural sugar is replaced by a methylene (B1212753) group, are a critical class of therapeutic agents known for their enhanced metabolic stability against enzymatic degradation. colab.ws The dimethylcyclobutane framework is a key structural motif in the synthesis of these analogues.

Researchers have utilized derivatives of (2,2-dimethylcyclobutyl)methanol as precursors to create novel cyclobutyl nucleosides. For instance, compounds such as (1S,1'R)-cis-1-(3'-aminomethyl-2',2'-dimethylcyclobutyl)ethanol and (1S,1'R)-cis-1-[3'-(2-aminoethyl)-2',2'-dimethylcyclobutyl]ethanol have been successfully used to synthesize analogues containing adenine (B156593) and 8-azaadenine (B1664206) moieties. acs.org Some of these synthesized compounds have demonstrated significant antiviral activity against respiratory syncytial virus (RSV) and moderate activity against the vaccinia virus. acs.org

The synthesis often begins from readily available starting materials like (+)-nopinone, which can be converted into key enantiomerically pure precursors such as (1R, 3R)-3-[2-(aminoethyl)-2,2-dimethylcyclobutyl]methanol and (1S,3R)-(3-amino-2,2-dimethylcyclobutyl)methanol. rsc.org These intermediates are then coupled with various nucleobases to produce the target carbocyclic nucleoside analogues. colab.wsthieme-connect.de The design of these molecules is strategic; for example, combining the features of 4'-substituted nucleosides with a carbocyclic core has been explored to develop new potential antiviral agents against a range of RNA viruses. thieme-connect.de

Table 1: Examples of Carbocyclic Nucleoside Analogues Derived from Cyclobutane (B1203170) Precursors

| Precursor Compound | Nucleobase Moiety | Resulting Analogue | Reported Biological Activity | Reference |

| (1S,1'R)-cis-1-(3'-aminomethyl-2',2'-dimethylcyclobutyl)ethanol | Adenine | Cyclobutyl Adenosine Analogue | Antiviral, Antitumoral | acs.org |

| (1S,1'R)-cis-1-[3'-(2-aminoethyl)-2',2'-dimethylcyclobutyl]ethanol | 8-Azaadenine | Cyclobutyl 8-Azaadenine Analogue | Antiviral (RSV, Vaccinia) | acs.org |

| (1S,3R)-(3-amino-2,2-dimethylcyclobutyl)methanol | Purine/Pyrimidine | Various | Antiviral | rsc.org |

| 4'-Substituted Cyclopentenyl Precursor | Uracil | 4'-Substituted Carbocyclic Uridine | Antiviral (SARS-CoV-2, Influenza) | thieme-connect.de |

Intermediate in the Preparation of Insect Sex Pheromones

The precise chemical language of insects, mediated by pheromones, offers environmentally benign opportunities for pest management. The this compound scaffold is a crucial intermediate in the synthesis of sex pheromones for certain insect species, particularly mealybugs. tu-dortmund.denih.gov

A prominent example is the synthesis of the sex pheromone for the citrus mealybug, Pseudococcus cryptus. The structure of this pheromone is [(1R,3R)-3-isopropenyl-2,2-dimethylcyclobutyl]methyl 3-methyl-3-butenoate. tu-dortmund.denih.gov Synthetic routes to this complex molecule have been developed starting from (+)-α-pinene, which is converted in several steps to an alcohol precursor that is structurally related to this compound. The synthetic pheromone has been shown to be identical to the natural compound in spectroscopic properties and exhibits nearly the same level of biological activity. tu-dortmund.de The alcohol moiety of the pheromone for a related species, the citrus mealybug Planococcus citri, also features the 2,2-dimethyl-3-(1-methylethenyl)cyclobutanemethanol structure. nih.gov

Table 2: Insect Sex Pheromones Featuring the Dimethylcyclobutane Scaffold

| Insect Species | Pheromone Chemical Name | Precursor Alcohol | Starting Material | Reference |

| Pseudococcus cryptus (Citrus Mealybug) | [(1R,3R)-3-isopropenyl-2,2-dimethylcyclobutyl]methyl 3-methyl-3-butenoate | (1R,3R)-3-isopropenyl-2,2-dimethylcyclobutane-methanol | (+)-α-Pinene | tu-dortmund.denih.gov |

| Planococcus citri (Citrus Mealybug) | (1R)-cis-2,2-dimethyl-3-(1-methylethenyl)cyclobutanemethanol acetate | (1R)-cis-2,2-dimethyl-3-(1-methylethenyl)cyclobutane-methanol | (+)-α-Pinene | nih.gov |

Scaffold for Stereodivergent Synthesis of Peptidomimetics (e.g., Bis(cyclobutane) γ-dipeptides)

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. The rigid and well-defined three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for designing these mimics. scispace.com

The chiral cyclobutane motif, derivable from precursors like this compound, has been employed in the stereodivergent synthesis of novel peptidomimetics. scispace.com This strategy allows for the creation of diverse stereoisomers from a common intermediate, which is crucial for exploring the structure-activity relationships of new therapeutic candidates. The cyclobutane framework can be used to constrain the peptide backbone into specific conformations, such as those mimicking β-turns or other secondary structures, which are often critical for biological activity. While various scaffolds like β-lactams and heterocycles are used for creating peptidomimetics, the unique conformational constraints imposed by the cyclobutane ring offer a distinct advantage in designing molecules that target specific protein-protein interactions. researchgate.netchemistrysteps.com

Construction of Pyrrolidine (B122466) and Other Heterocyclic Scaffolds via Ring Expansion

The inherent ring strain of cyclobutanes can be harnessed as a driving force for synthetic transformations. masterorganicchemistry.com Ring expansion reactions of cyclobutane derivatives provide a powerful method for constructing larger, more stable five-membered ring systems, including important heterocyclic scaffolds like pyrrolidines. rsc.orgmasterorganicchemistry.comgoogle.com

A notable example involves the base-promoted ring expansion of densely substituted δ-cyclobutanes. When 1,2-diaminotruxinic δ-cyclobutanes are heated in methanol (B129727) with a base such as sodium methoxide (B1231860) (NaOMe), they undergo an unexpected and stereoselective expansion of the four-membered ring to yield highly substituted pyrrolidine-2,5-dicarboxylates. rsc.org This transformation provides a novel synthetic pathway to proline-like compounds from cyclobutane precursors. rsc.org The mechanism is driven by the relief of ring strain and results in the formation of a more stable five-membered heterocyclic ring. masterorganicchemistry.com This synthetic strategy highlights the utility of the cyclobutane core not as a final structural element, but as a reactive intermediate that enables access to other valuable molecular architectures.

Role in the Synthesis of Bicyclic and Tricyclic Ring Systems

The cyclobutane ring contained within this compound can serve as a foundational component for the assembly of more complex bicyclic and tricyclic frameworks. These intricate structures are of great interest in medicinal chemistry and materials science.

One strategy for building these systems is through transannular cyclizations, where a bond is formed across a larger ring to create a bicyclic structure. ugent.be More directly, the dimethylcyclobutane unit has been incorporated into complex molecules with therapeutic potential. For example, a patent describes the synthesis of bicyclic heterocyclic compounds containing a 2,2-dimethylcyclobutyl moiety that act as inhibitors of the E3 ubiquitin ligase CBL-B, a target for cancer immunotherapy. researchgate.net Similarly, other patents disclose the synthesis of complex tricyclic ring systems where cyclobutane derivatives are key intermediates. These applications demonstrate the role of the cyclobutane scaffold in providing a rigid and defined anchor point for the construction of larger, polycyclic molecules.

Utilization in Polymer Chemistry and Biorenewable Monomer Research

With a growing emphasis on sustainability, the chemical industry is actively seeking to develop polymers from renewable resources. The this compound framework, often derived from abundant natural terpenes like α-pinene, is at the forefront of this research. masterorganicchemistry.com

Apopinene, which can be readily converted to derivatives such as ((1R,3S)-3-allyl-2,2-dimethylcyclobutyl)methanol, has been identified as a valuable biorenewable monomer for Ring-Opening Metathesis Polymerization (ROMP). masterorganicchemistry.com The polymerization of this monomer yields polymers with cyclobutane rings adjacent to the polymer backbone. This unique structure opens up possibilities for post-polymerization modifications. For instance, acid-catalyzed fragmentation can open the strained cyclobutane ring, creating reactive sites that can be used to cross-link polymer chains, thereby modifying the material's properties. masterorganicchemistry.com The use of such terpene-derived monomers is a significant step towards creating sustainable plastics, adhesives, and rubbers from a low-cost, biorenewable feedstock. masterorganicchemistry.com

Future Directions in Research on 2,2 Dimethylcyclobutyl Methanol

Development of Novel Catalytic Transformations

The development of new catalytic methods to functionalize and transform (2,2-dimethylcyclobutyl)methanol is a key area for future exploration. The strained C-C bonds of the cyclobutane (B1203170) ring are susceptible to activation by transition metals, opening pathways for unique chemical reactions.

Future research will likely focus on:

Catalytic C-H Functionalization: The selective activation and functionalization of the C-H bonds on the cyclobutane ring would provide a direct route to a variety of derivatives. nih.govchemrxiv.orgacs.org Research into rhodium(II) and palladium(II) catalysts, which have shown promise in the C-H functionalization of other cyclobutane systems, could be extended to this compound. nih.govchemrxiv.org The directing effect of the hydroxymethyl group could be exploited to achieve high regioselectivity.

Ring-Opening and Ring-Expansion Reactions: The ring strain of the cyclobutane can be utilized in catalytic ring-opening and ring-expansion reactions to generate larger, more complex carbocyclic and heterocyclic scaffolds. researchgate.netmdpi.com Transition-metal catalysts, particularly those based on rhodium and palladium, are effective in promoting C-C bond insertion and β-carbon elimination processes in cyclobutane derivatives. latrobe.edu.aubohrium.com Investigating these reactions with this compound could lead to the synthesis of novel cyclopentane (B165970) and cyclohexane (B81311) derivatives.

Asymmetric Catalysis: The development of enantioselective catalytic transformations will be crucial for accessing chiral derivatives of this compound. This includes the use of chiral catalysts for C-H functionalization, as well as for reactions involving the hydroxymethyl group, to produce compounds with high enantiomeric purity for applications in medicinal chemistry and materials science. researchgate.net

A summary of potential catalytic transformations for this compound is presented in the table below.

| Catalytic Transformation | Potential Catalyst | Expected Product Class |

| C-H Arylation | Palladium(II) complexes | Aryl-substituted (2,2-dimethylcyclobutyl)methanols |

| Ring-Opening Carbonylation | Rhodium(I) complexes | Substituted cyclopentanones |

| Ring-Expansion | Lewis or Brønsted acids | Functionalized cyclopentyl or cyclohexyl derivatives |

| Asymmetric Hydrogenation | Chiral Ruthenium complexes | Chiral hydrogenated derivatives |

Exploration of New Synthetic Routes to Highly Functionalized Derivatives

The synthesis of highly functionalized derivatives of this compound is essential for exploring its full potential. Future research is expected to focus on developing stereoselective and efficient synthetic methodologies.

Key areas of exploration include:

Stereoselective Synthesis: Developing methods for the stereocontrolled synthesis of substituted this compound derivatives is a significant challenge and a major area for future work. nih.govntu.ac.ukacs.org This could involve the use of chiral auxiliaries, asymmetric catalysis, or starting from enantiomerically pure precursors. mdpi.com

[2+2] Cycloaddition Reactions: Advances in photochemical and catalyst-mediated [2+2] cycloaddition reactions offer a powerful tool for the construction of the cyclobutane ring with control over stereochemistry. organic-chemistry.orgnih.gov The development of new cycloaddition strategies will enable the synthesis of a wider range of functionalized cyclobutane precursors for this compound.

Ring Contraction Methods: The contraction of larger rings, such as pyrrolidines, presents an alternative and stereospecific route to cyclobutane derivatives. nih.govntu.ac.ukacs.org Further development of these methods could provide efficient access to complex substituted this compound analogues.

The following table outlines potential synthetic strategies for functionalized this compound derivatives.

| Synthetic Strategy | Key Transformation | Target Derivative |

| Asymmetric [2+2] Cycloaddition | Photochemical or catalyzed cycloaddition | Enantiopure cyclobutane precursors |

| Diastereoselective Functionalization | Directed C-H activation | Multi-substituted cyclobutylmethanols |

| Pyrrolidine (B122466) Ring Contraction | Nitrogen extrusion from a pyrrolidine precursor | Stereodefined cyclobutane core |

Advanced Computational Studies for Rational Design of Reactions

Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role in the rational design of new reactions and the prediction of their outcomes for this compound.

Future computational studies are anticipated to focus on:

Mechanism Elucidation: DFT calculations can be employed to elucidate the mechanisms of catalytic and non-catalytic reactions involving the cyclobutane ring. nih.govresearchgate.netacs.orgrsc.org Understanding the reaction pathways and transition states will be crucial for optimizing reaction conditions and designing more efficient catalysts.

Predicting Reactivity and Selectivity: Computational models can be used to predict the reactivity of different C-H and C-C bonds in this compound and its derivatives. This will aid in the rational design of selective functionalization reactions.

In Silico Catalyst Design: Advanced computational methods can be used to design new catalysts with enhanced activity and selectivity for specific transformations of this compound. This approach can accelerate the discovery of novel catalytic systems.

The table below highlights key areas where computational studies can guide future research.

| Computational Method | Area of Application | Desired Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies | Understanding of transition states and reaction pathways |

| Molecular Dynamics (MD) | Conformational analysis | Prediction of preferred molecular shapes and interactions |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions | Design of biocatalysts for transformations of the compound |

Applications in Emerging Areas of Materials Science and Chemical Biology

The unique three-dimensional structure and conformational rigidity of the cyclobutane ring make derivatives of this compound attractive candidates for applications in materials science and chemical biology. plu.mxnih.govru.nl

Promising areas for future applications include:

Materials Science: The incorporation of the rigid this compound scaffold into polymers could lead to materials with novel thermal and mechanical properties. lifechemicals.comnih.gov For instance, cyclobutane-containing polyesters are being explored for their potential as biodegradable materials. The gem-dimethyl group can enhance the thermal stability of such polymers.

Chemical Biology and Medicinal Chemistry: The cyclobutane motif is increasingly recognized as a valuable scaffold in drug discovery. nih.govru.nlnih.gov It can act as a bioisostere for other groups, such as phenyl rings or gem-dimethyl functionalities, and can be used to constrain the conformation of a molecule, potentially leading to increased potency and selectivity for biological targets. rsc.orgthieme-connect.com Derivatives of this compound could be explored as building blocks for the synthesis of new bioactive compounds. The hydroxymethyl group provides a convenient handle for further functionalization and attachment to other molecular fragments.

The potential applications are summarized in the table below.

| Field | Potential Application | Rationale |

| Materials Science | Monomer for specialty polymers | Rigid scaffold can impart desirable thermal and mechanical properties. |

| Medicinal Chemistry | Scaffold for drug discovery | Conformationally constrained and can serve as a bioisostere. nih.govru.nlnih.gov |

| Chemical Biology | Molecular probes | The rigid structure can be used to design specific probes for biological systems. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.